Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Benzo[a]pyrene (BaP) is a procarcinogenic polyaromatic hydrocarbon (PAH) found in coal tar and other byproducts from the combustion of organic material. It is metabolized by cytochrome P450 1A1 (CYP1A1) to benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide which is carcinogenic. This metabolite intercalates DNA thus disrupting DNA copying and inducing mutations. Benzo[a]pyrene is used as a chemical carcinogen in cancer models.
Brand Name:
Vulcanchem
CAS No.:
121822-32-0
VCID:
VC20829550
InChI:
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)
SMILES:
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C
Molecular Formula:
C38H58N10O12
Molecular Weight:
846.9 g/mol
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
CAS No.: 121822-32-0
Cat. No.: VC20829550
Molecular Formula: C38H58N10O12
Molecular Weight: 846.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzo[a]pyrene (BaP) is a procarcinogenic polyaromatic hydrocarbon (PAH) found in coal tar and other byproducts from the combustion of organic material. It is metabolized by cytochrome P450 1A1 (CYP1A1) to benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide which is carcinogenic. This metabolite intercalates DNA thus disrupting DNA copying and inducing mutations. Benzo[a]pyrene is used as a chemical carcinogen in cancer models. |
|---|---|
| CAS No. | 121822-32-0 |
| Molecular Formula | C38H58N10O12 |
| Molecular Weight | 846.9 g/mol |
| IUPAC Name | 2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) |
| Standard InChI Key | XYZIULLGTDZPIP-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
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